Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-
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Overview
Description
Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a chlorine atom at the third position and a phenoxy group at the fourth position, which is further substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.
Etherification: The resulting amine is reacted with 4-(methylthio)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to modify the aromatic amine group.
Substitution: It can participate in nucleophilic substitution reactions, especially at the chlorine-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Modified aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It is explored for the synthesis of advanced materials with specific electronic or optical properties.
Biology:
Biochemical Studies: It can be used as a probe to study enzyme interactions and mechanisms.
Medicine:
Drug Development: The compound’s structure can be modified to develop potential pharmaceutical agents.
Industry:
Dye Manufacturing: It can be used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the phenoxy and methylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Benzenamine, 4-bromo-3-chloro-N-[[4-(methylthio)phenyl]methylene]-
- Benzenamine, 3-chloro-4-methyl-
Comparison:
- Structural Differences: While similar compounds may have different substituents at various positions, Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- is unique due to the presence of both a chlorine atom and a phenoxy group with a methylthio substitution.
- Reactivity: The presence of different substituents can significantly influence the reactivity and the types of reactions the compound can undergo.
- Applications: The unique structural features of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- make it suitable for specific applications that may not be feasible with similar compounds.
Properties
CAS No. |
84865-94-1 |
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Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
3-chloro-4-(4-methylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNOS/c1-17-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
InChI Key |
RNHQFFNNGALFAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
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